4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
918340-95-1 |
|---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-(2-phenylsulfanylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12OS/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-12H |
InChI Key |
MTARDONFMLDNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Styryl Benzaldehyde Frameworks
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde belongs to the class of organic compounds known as styryl benzaldehydes. The fundamental structure of these compounds is characterized by a benzaldehyde (B42025) moiety linked to a phenyl group through an ethenyl (–CH=CH–) bridge. The position of the substituents on both the benzaldehyde and the phenyl rings gives rise to a wide variety of derivatives with distinct properties.
In the case of this compound, the aldehyde group (–CHO) is attached to the fourth carbon of its phenyl ring. The ethenyl linker connects this benzaldehyde unit to a phenyl ring that is substituted with a phenylsulfanyl group (–S–C₆H₅). The nomenclature "this compound" precisely describes this arrangement. The "(E)" or "(Z)" designation, indicating the stereochemistry of the double bond, is crucial for defining the specific isomer, though it is often synthesized as the more stable E-isomer.
The presence of the sulfur-containing phenylsulfanyl group introduces a unique electronic and steric profile to the molecule. This modification of the classic styryl benzaldehyde structure is a key point of interest for researchers exploring novel molecular architectures.
Rationale for Academic Investigation of 4 2 Phenylsulfanyl Ethenyl Benzaldehyde
Construction of the Styryl Moiety
The formation of the central carbon-carbon double bond of the styryl group is a critical step in the synthesis of this compound. Key methods for this transformation include olefination reactions and palladium-catalyzed cross-coupling reactions.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for creating alkenes from carbonyl compounds. rsc.orgudel.eduresearchgate.net In the context of synthesizing the target compound, these reactions would typically involve the condensation of a phosphorus-stabilized carbanion with an aldehyde.
A plausible Wittig approach would involve the reaction of 4-formylbenzaldehyde with a pre-formed phosphonium (B103445) ylide bearing the phenylsulfanyl group, such as (phenylsulfanyl)methyltriphenylphosphonium halide. The ylide, generated by treating the corresponding phosphonium salt with a strong base, would then react with the aldehyde to form the desired stilbene (B7821643) derivative. udel.edu The stereochemical outcome, yielding either the (E)- or (Z)-isomer, is dependent on the nature of the substituents on the ylide. udel.eduwiley-vch.de Stabilized ylides generally favor the formation of the (E)-alkene.
The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction, including generally higher yields of the (E)-alkene and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgconicet.gov.ar A synthetic route utilizing the HWE reaction would involve the reaction of 4-formylbenzaldehyde with a phosphonate (B1237965) carbanion, such as diethyl (phenylsulfanyl)methylphosphonate, in the presence of a base like sodium hydride. wikipedia.orgalfa-chemistry.comnih.gov This method is highly effective for the synthesis of various stilbene derivatives. wiley-vch.denih.gov
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium salt | Phosphonate ester |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Stereoselectivity | Variable (depends on ylide stability) | Predominantly (E)-alkene |
| Reactivity of Carbonion | Less nucleophilic | More nucleophilic |
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Heck and Suzuki reactions are particularly relevant for the synthesis of stilbenes. rsc.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov A direct and efficient synthesis of this compound can be achieved via the Heck reaction between 4-bromobenzaldehyde (B125591) and phenyl vinyl sulfide (B99878). lookchem.comorganic-chemistry.orgresearchgate.net Research by Doucet and Santelli has demonstrated that the palladium-catalyzed coupling of phenyl vinyl sulfide with 4-bromobenzaldehyde proceeds to give the desired product. lookchem.com This reaction is regio- and stereocontrolled, favoring the formation of the (E)-isomer. lookchem.comorganic-chemistry.org
Table 2: Heck Reaction of 4-Bromobenzaldehyde with Phenyl Vinyl Sulfide lookchem.com
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzaldehyde | Phenyl vinyl sulfide | Pd(OAc)₂/Tedicyp (1) | NaOAc | DMF | 130 | 20 |
The Suzuki reaction, which couples an organoboron compound with an organohalide, is another powerful tool for stilbene synthesis. chemrxiv.orgresearchgate.netnih.govnih.govresearchgate.net A potential Suzuki route to the target molecule could involve the coupling of 4-formylphenylboronic acid with a (2-halovinyl)(phenyl)sulfane. This approach benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids.
Introduction of the Phenylsulfanyl Group
The introduction of the phenylsulfanyl moiety can be accomplished either before or after the formation of the styryl backbone, through nucleophilic substitution or transition metal-catalyzed C-S bond formation.
Nucleophilic Aromatic Substitution with Thiophenols
Nucleophilic aromatic substitution (SNAr) can be a viable method for introducing the phenylsulfanyl group, particularly if the aromatic or vinylic system is activated by electron-withdrawing groups. A potential pathway involves the reaction of a vinyl halide, such as 4-(2-bromoethenyl)benzaldehyde, with sodium thiophenolate. The electron-withdrawing aldehyde group would enhance the electrophilicity of the vinyl halide, facilitating the nucleophilic attack by the thiophenolate anion. A related synthesis of 2-(2,4-di-methyl-thiophenol-yl)-fluorobenzene has been reported to proceed via the reaction of 2,4-dimethylthiophenol with 1,2-difluorobenzene (B135520) in the presence of a base, demonstrating the feasibility of such C-S bond formations. google.com
C-S Bond Formation via Transition Metal Catalysis
Transition metal catalysis, particularly with palladium, offers a highly versatile and efficient means of forming carbon-sulfur bonds. organic-chemistry.org The Heck reaction between 4-bromobenzaldehyde and phenyl vinyl sulfide, as described previously, is a prime example of a transition metal-catalyzed reaction that concurrently forms the C-C and C-S bonds of the final product in a convergent manner. lookchem.com
Alternatively, a stepwise approach could involve the palladium-catalyzed coupling of thiophenol with a pre-formed vinyl halide or triflate derivative of 4-formylbenzaldehyde. General methods for the palladium-catalyzed cross-coupling of thiols with aryl and vinyl halides have been well-established and show broad substrate scope. organic-chemistry.org
Convergent and Linear Synthetic Route Design
Precursor Synthesis and Functional Group Compatibility
The construction of the target molecule can be approached by forming the vinyl sulfide moiety from two key precursors. Common strategies include the coupling of a benzaldehyde-containing fragment with a thiophenol derivative. The primary precursors are typically a substituted benzaldehyde (B42025) and a source of the phenylsulfanyl group.
Key synthetic routes include:
Heck Vinylation: Coupling of an aryl halide (e.g., 4-bromobenzaldehyde) with phenyl vinyl sulfide.
Cross-Coupling of Vinyl Halides: Reaction of a vinyl halide (e.g., 4-(2-bromovinyl)benzaldehyde) with thiophenol.
Hydrothiolation of Alkynes: Addition of thiophenol across the triple bond of an alkyne (e.g., 4-ethynylbenzaldehyde).
A significant challenge in these syntheses is the presence of the aldehyde group, which can be sensitive to the reaction conditions, particularly the strong bases or nucleophilic reagents often used in coupling reactions. Research into palladium-catalyzed amination, a reaction class with similar challenges to C-S coupling, has shown that functional groups like aldehydes, phenols, and amides can be problematic. acs.org To circumvent these issues, specialized catalytic systems have been developed. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands with palladium catalysts can enable the coupling of aryl halides bearing sensitive functional groups. acs.org Alternatively, protecting the aldehyde group as an acetal (B89532) prior to the coupling reaction is a common strategy, followed by deprotection in the final step.
The compatibility of various functional groups is crucial for synthesizing analogues. Mild, metal-free, or copper-catalyzed conditions are often favored to ensure the integrity of sensitive moieties. organic-chemistry.orgnih.gov Methods have been developed that tolerate esters, nitriles, and protected amino and hydroxy groups. nih.gov For example, copper(I)-catalyzed cross-coupling of vinyl halides with thiols proceeds under mild conditions, preserving the stereochemistry of the double bond and showing broad functional group tolerance. organic-chemistry.org
Table 1: Functional Group Compatibility in Vinyl Sulfide Synthesis
| Synthetic Method | Catalyst/Reagent | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Pd-catalyzed Cross-Coupling | Pd2(dba)3 / Bulky Ligands | Alcohols, Phenols, Amides, Ketones | acs.org |
| Cu-catalyzed Cross-Coupling | CuO Nanoparticles (ligand-free) | Compatible with various groups, stereochemistry retained | organic-chemistry.org |
| Phosphorodithioate Method | TBAF | Esters, Carboxy, Protected Amino, Nitro, Cyano, Hydroxy | nih.gov |
| Photochemical Coupling | Visible Light (catalyst-free) | Compatible with enolizable hydrogens (using K2CO3), Thiosalicylic Acid, Vanillin | nih.gov |
Stereochemical Control in Ethenyl Formation
The geometry of the ethenyl bridge (E/Z isomerism) is a critical aspect of the synthesis of this compound and its analogues, as stereoisomers can exhibit different physical and biological properties. Several synthetic strategies offer a high degree of stereochemical control.
Synthesis of (E)-Isomers (trans): The trans or E-isomer is often the thermodynamically more stable product and can be selectively synthesized through several routes.
Heck Reaction: The palladium-catalyzed Heck reaction between aryl bromides and vinyl sulfides has been shown to be both regio- and stereoselective, favoring the formation of E-isomers. organic-chemistry.org Although the reaction can be hampered by the catalyst-poisoning effects of vinyl sulfides, the use of specific tetraphosphine ligands can promote the reaction to yield the desired arylated E-alkenes. organic-chemistry.org
Photochemical Synthesis: A catalyst-free photochemical approach involving the reaction of vinyl halides with thiols under basic conditions also predominantly yields the trans isomer. nih.gov This method proceeds via radical intermediates, with the recombination step favoring the formation of the more stable E-product. nih.gov
Stereoretentive Cross-Coupling: Many metal-catalyzed cross-coupling reactions, particularly those using copper, proceed with retention of stereochemistry. organic-chemistry.org Therefore, starting with a pure (E)-vinyl halide precursor will lead to the corresponding (E)-vinyl sulfide product.
Synthesis of (Z)-Isomers (cis): The synthesis of the less stable cis or Z-isomer requires methods that are under kinetic control and direct the stereochemical outcome.
Metal-Free Hydrothiolation: The hydrothiolation of terminal alkynes with aryl thioureas, promoted by cesium carbonate (Cs₂CO₃), proceeds via an anti-Markovnikov and cis-addition mechanism, yielding (Z)-vinyl sulfides with high stereoselectivity. researchgate.net
Tandem Hydroiodination/Sulfenylation: A one-pot protocol has been developed that involves the selective hydroiodination of internal alkynes to form a Z-vinyl iodide in situ, which then undergoes a subsequent sulfenylation reaction with a thiol. This method effectively produces (Z)-vinyl sulfides. researchgate.net
Nickel-Catalyzed Coupling: A highly regio- and stereoselective coupling of (Z)-1,2-bis(arylthio)alkenes with Grignard reagents, catalyzed by nickel, provides an efficient pathway to (Z)-vinylic sulfides. organic-chemistry.org
Table 2: Stereoselective Methods for Vinyl Sulfide Synthesis
| Method | Catalyst/Conditions | Predominant Stereoisomer | Mechanism/Key Feature | Reference |
|---|---|---|---|---|
| Heck Vinylation | Palladium-Tedicyp complex | E (trans) | Regio- and stereoselective coupling | organic-chemistry.org |
| Photochemical Coupling | Visible Light / Base | E (trans) | Radical recombination favors thermodynamic product | nih.gov |
| Hydrothiolation | Cs2CO3 (metal-free) | Z (cis) | Anti-Markovnikov, cis-addition | researchgate.net |
| Tandem Reaction | Choline Iodide/p-TsOH then Thiol | Z (cis) | In situ formation of Z-vinyl iodide | researchgate.net |
| Copper-Catalyzed Coupling | [Cu(phen)(PPh3)2]NO3 | Retention of Stereochemistry | Starting material geometry is preserved | organic-chemistry.org |
Carbonyl Group Reactivity and Transformations
The aldehyde group is a primary site of reactivity in this compound, readily undergoing nucleophilic addition and condensation reactions. These transformations are fundamental to the construction of more complex molecular architectures.
The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. libretexts.orglibretexts.org This reactivity is a hallmark of aldehydes and ketones, leading to the formation of a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol. libretexts.org The general mechanism involves the approach of the nucleophile to the carbonyl carbon, causing a rehybridization from sp² to sp³ and the movement of the pi electrons of the C=O bond to the oxygen atom. libretexts.org
A significant class of nucleophilic addition reactions for this compound is the formation of hydrazones. Hydrazones are formed through the reaction of the aldehyde with hydrazine (B178648) or its derivatives. uobaghdad.edu.iq These reactions are of considerable interest due to the wide range of biological activities exhibited by hydrazone compounds. tsijournals.comnih.gov The synthesis of hydrazones from aldehydes is a well-established synthetic transformation. tsijournals.comvjs.ac.vnorganic-chemistry.org For instance, benzoyl hydrazones have been synthesized by the condensation of substituted benzoic acid hydrazides with aldehydes in a refluxing solvent like acetonitrile. nih.gov
The general scheme for hydrazone formation from an aldehyde is presented below:
R-CHO + H₂N-NH-R' → R-CH=N-NH-R' + H₂O
Where R represents the 4-[2-(phenylsulfanyl)ethenyl]phenyl group and R' can be a variety of substituents.
Detailed studies on the synthesis of hydrazones from various aldehydes, such as 3,5-dimethoxy-4-hydroxybenzaldehyde and p-substituted benzaldehydes, have been reported, often achieving high yields. tsijournals.comnih.gov While direct experimental data for hydrazone formation specifically with 4-[2-(rophenylsulfanyl)ethenyl]benzaldehyde is not detailed in the provided results, the established reactivity of aldehydes suggests it would readily undergo such transformations under standard conditions. The resulting hydrazones, such as (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone and Benzaldehyde (2,4-dinitrophenyl)hydrazone, have been characterized, confirming the E configuration around the C=N bond. researchgate.netnist.gov
Table 1: Examples of Hydrazone Synthesis from Aldehydes
| Aldehyde | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| 3,5-dimethoxy-4-hydroxybenzaldehyde | Substituted benzohydrazides | N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazide | nih.gov |
| Benzaldehyde/p-substituted benzaldehydes | Benzhydrazide/p-substituted benzhydrazides | p-substituted aromatic hydrazones | tsijournals.com |
| Benzaldehyde | 2,4,6-trichlorophenylhydrazine | (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone | researchgate.net |
The aldehyde functionality of this compound also participates in classic condensation reactions, which are powerful carbon-carbon bond-forming strategies in organic synthesis. These reactions can be catalyzed by either acid or base.
Aldol (B89426) Condensation: In a base-catalyzed aldol condensation, an enolate is generated from a carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. In the context of this compound, it would typically act as the electrophilic partner (the "acceptor") in a crossed-aldol condensation with another enolizable carbonyl compound. This is because aromatic aldehydes, lacking α-hydrogens, cannot form an enolate themselves. The reaction would proceed as follows:
A base abstracts an α-hydrogen from an enolizable ketone or aldehyde to form a resonance-stabilized enolate.
The enolate attacks the electrophilic carbonyl carbon of this compound.
The resulting alkoxide is protonated to give a β-hydroxy aldehyde or ketone.
Subsequent dehydration (often under the reaction conditions) can lead to the formation of an α,β-unsaturated carbonyl compound.
Knoevenagel Condensation: This condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base such as an amine. For this compound, the reaction would proceed with a suitable active methylene compound like malonic acid or ethyl cyanoacetate. The mechanism generally involves:
The basic catalyst deprotonates the active methylene compound to form a carbanion.
The carbanion attacks the carbonyl carbon of this compound.
A subsequent dehydration step yields the condensed product.
The synthesis of various heterocyclic and acyclic compounds often utilizes hydrazones derived from aldehydes as starting materials for further condensation reactions. uobaghdad.edu.iq For example, N-(1-(4-(benzylsulfonyl)phenyl)ethylidene)-2-cyanoacetohydrazide has been used as a starting material for the synthesis of a variety of derivatives through reactions with different reagents. uobaghdad.edu.iq This highlights the synthetic versatility of the products derived from the initial condensation reactions of aldehydes.
Olefinic Bond Reactivity
The ethenyl linkage in this compound introduces another dimension of reactivity, allowing for transformations that are distinct from those of the carbonyl group.
The olefinic double bond in this compound is part of a conjugated system that includes the benzene (B151609) ring and the aldehyde group. This conjugation renders the β-carbon of the double bond electrophilic, making the molecule a potential Michael acceptor. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound.
While the primary focus of nucleophilic attack is often the more electrophilic carbonyl carbon, under certain conditions, 1,4-conjugate addition can occur. The general mechanism for a Michael addition to an α,β-unsaturated aldehyde is as follows:
A nucleophile (e.g., an enolate, a Gilman reagent) attacks the β-carbon of the olefinic bond.
The resulting enolate intermediate is then protonated at the α-carbon to yield the 1,4-adduct.
The presence of the electron-withdrawing aldehyde group enhances the electrophilicity of the double bond, making it susceptible to attack by soft nucleophiles.
The olefinic bond of this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. In this context, the ethenyl group of this compound could act as the dienophile.
The reactivity in a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. An electron-withdrawing group on the dienophile generally accelerates the reaction with an electron-rich diene. The aldehyde group, being electron-withdrawing, would activate the double bond of this compound towards reaction with suitable dienes. The general scheme for a Diels-Alder reaction involving this compound as the dienophile is shown below:
A general representation of the Diels-Alder reaction.
The conjugated π-system of this compound makes it susceptible to photochemical transformations upon absorption of light. Two common photochemical reactions for compounds with olefinic double bonds are photodimerization and E/Z (cis/trans) isomerization.
Photodimerization: Upon irradiation with UV light, alkenes can undergo [2+2] cycloaddition to form cyclobutane (B1203170) dimers. For this compound, this would involve the reaction of the double bond of an excited-state molecule with the double bond of a ground-state molecule. This can lead to the formation of a mixture of head-to-head and head-to-tail cyclobutane isomers.
Isomerization: The absorption of light can also lead to the isomerization of the ethenyl double bond. The more stable trans (or E) isomer can be converted to the less stable cis (or Z) isomer. This process involves the promotion of a π electron to a π* antibonding orbital, which allows for rotation around the carbon-carbon single bond in the excited state. Upon relaxation back to the ground state, both the E and Z isomers can be formed, leading to a photostationary state.
Role of the Phenylsulfanyl Moiety in Reaction Pathways
The phenylsulfanyl moiety, a phenyl group attached to a sulfur atom, plays a crucial role in defining the reactivity of this compound. Its influence extends to both the electronic nature of the molecule and its potential for regioselective transformations.
Electronic Modulation of Aromatic and Olefinic Reactivity
The sulfur atom of the phenylsulfanyl group, with its lone pairs of electrons, can engage in resonance with both the adjacent vinyl (ethenyl) group and the phenyl ring. This electron-donating character significantly modulates the reactivity of both the aromatic and olefinic systems within the molecule.
The phenylsulfanyl group acts as an electron-donating group through resonance (+R effect), which increases the electron density of the ethenyl bridge. This makes the double bond more nucleophilic and thus more susceptible to attack by electrophiles. This enhanced nucleophilicity is a common feature of vinyl sulfides, which are known to be electron-rich alkenes. nih.gov
To quantify the electronic effect of substituents, the Hammett equation is often employed. While specific Hammett constants for the 2-(phenylsulfanyl)ethenyl group are not readily found, we can infer its behavior by considering related substituents. The phenylsulfanyl group itself has a negative para-Hammett constant (σp), indicating its electron-donating nature. This effect is expected to be transmitted through the ethenyl spacer, influencing the reactivity at the aldehyde's carbonyl group and the aromatic ring.
Table 1: Illustrative Hammett Parameters for Related Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -H | 0.00 | Neutral |
| -SCH3 | -0.047 | Weakly Electron-Donating |
| -SC6H5 | -0.08 | Weakly Electron-Donating |
| -CH=CH-C6H5 | -0.02 | Weakly Electron-Donating |
| -CHO | +0.42 | Strongly Electron-Withdrawing |
This table presents generally accepted Hammett constants for related substituents to illustrate the expected electronic effects. The value for the complete -CH=CH-S-C6H5 substituent is not available but is anticipated to be electron-donating.
Potential for Directed Functionalization
Directed functionalization is a powerful strategy in organic synthesis that utilizes a functional group to direct a reagent to a specific position on the molecule. The sulfur atom in the phenylsulfanyl moiety of this compound has the potential to act as a directing group in several types of reactions.
One prominent example is directed ortho-metalation. Sulfide and sulfoxide (B87167) groups are known to direct the lithiation of adjacent aromatic rings at the ortho position. stackexchange.comacs.org In the case of this compound, the phenylsulfanyl group could potentially direct the metalation of its own phenyl ring.
Furthermore, the aldehyde group itself can be used as a directing group in certain transition-metal-catalyzed C-H functionalization reactions. nih.gov The interplay between the directing potential of the phenylsulfanyl group and the aldehyde group would likely depend on the specific reaction conditions and the catalyst employed.
Table 2: Potential Directed Functionalization Reactions
| Directing Group | Reaction Type | Potential Site of Functionalization |
| Phenylsulfanyl | Ortho-lithiation | Ortho position of the phenylsulfanyl ring |
| Aldehyde | Transition-metal catalyzed C-H activation | Ortho position of the benzaldehyde ring |
| Ethenyl | Electrophilic addition | α or β carbon of the ethenyl bridge |
This table outlines plausible directed functionalization pathways based on the known reactivity of the constituent functional groups.
Investigating Reaction Intermediates and Transition States
The elucidation of reaction mechanisms often involves the characterization of transient species such as reaction intermediates and transition states. While direct experimental observation of these species for reactions involving this compound is not documented, their nature can be inferred from analogous systems and computational studies.
Reactions involving the ethenyl bridge, such as electrophilic additions, would likely proceed through carbocationic intermediates. The stability of these carbocations would be significantly influenced by the adjacent phenylsulfanyl group, which can stabilize a positive charge on the α-carbon through resonance.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling reaction pathways and calculating the energies of intermediates and transition states. bohrium.comnih.govacs.orgresearchgate.net Such studies on related styryl or vinyl sulfide systems can offer insights into the likely transition state geometries and activation energies for reactions of this compound. For instance, a theoretical investigation into the reaction of a similar styrenic system could reveal the preferred conformation of the transition state for an electrophilic attack on the double bond.
Table 3: Hypothetical Energy Profile for Electrophilic Addition to the Ethenyl Bridge
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | This compound + Electrophile |
| Transition State 1 | +15 | Formation of the α-carbocation |
| Intermediate | +5 | α-carbocation stabilized by the phenylsulfanyl group |
| Transition State 2 | +8 | Nucleophilic attack on the carbocation |
| Products | -10 | Adduct |
This table presents a hypothetical energy profile for a plausible reaction pathway. The values are illustrative and intended to demonstrate the expected energetic landscape of such a reaction, highlighting the stabilizing effect of the phenylsulfanyl group on the reaction intermediate.
Advanced Spectroscopic and Structural Characterization of 4 2 Phenylsulfanyl Ethenyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is crucial for confirming its constitution and stereochemistry. While specific experimental data for this exact molecule is not widely published, a detailed analysis can be constructed from data on analogous compounds such as 4-vinylbenzaldehyde (B157712) guidechem.comnih.gov, 4-(phenylthio)benzaldehyde (B75716) nih.gov, and various chalcone (B49325) derivatives biointerfaceresearch.com.
The predicted ¹H NMR spectrum of this compound would feature distinct signals corresponding to the aldehydic proton, the vinylic protons, and the protons of the two aromatic rings. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm. The vinylic protons, due to their coupling, would present as doublets. The stereochemistry of the double bond, presumed to be trans (E), would result in a coupling constant (³J) of approximately 15-16 Hz. The aromatic protons would resonate in the 7.2-7.9 ppm range, with their specific shifts and splitting patterns dictated by their substitution.
The ¹³C NMR spectrum would complement this information, with the aldehydic carbon appearing significantly downfield (around 190-192 ppm). The carbons of the vinyl group and the aromatic rings would resonate in the 120-145 ppm region. The specific assignments are based on established substituent effects and data from related structures.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic-H | ~9.9 | s | - |
| Vinylic-H (α to CHO) | ~7.5 | d | ~15.5 |
| Vinylic-H (β to CHO) | ~7.1 | d | ~15.5 |
| Aromatic-H (ortho to CHO) | ~7.8 | d | ~8.0 |
| Aromatic-H (meta to CHO) | ~7.6 | d | ~8.0 |
| Aromatic-H (Phenylsulfanyl) | ~7.2-7.4 | m | - |
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehydic-C | ~191.5 |
| Vinylic-C (α to CHO) | ~130.0 |
| Vinylic-C (β to CHO) | ~128.5 |
| Aromatic-C (ipso to CHO) | ~136.0 |
| Aromatic-C (ortho to CHO) | ~130.0 |
| Aromatic-C (meta to CHO) | ~129.5 |
| Aromatic-C (para to CHO) | ~140.0 |
| Aromatic-C (ipso to S) | ~135.0 |
| Aromatic-C (Phenylsulfanyl) | ~126.0-129.0 |
Two-dimensional (2D) NMR experiments would be instrumental in confirming the predicted assignments and elucidating the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two vinylic protons, confirming their adjacency. It would also show correlations between the ortho and meta protons on the benzaldehyde (B42025) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the aldehydic proton to the aldehydic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For the presumed E-isomer, a NOESY correlation would be expected between the vinylic protons and the adjacent aromatic protons, but not between the two vinylic protons themselves, which are on opposite sides of the double bond. This would be a definitive confirmation of the trans stereochemistry.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong band around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the aromatic aldehyde. scialert.net The C=C stretching of the vinyl group and the aromatic rings would appear in the 1600-1450 cm⁻¹ region. mdpi.com The C-H stretching of the aromatic and vinylic groups are expected above 3000 cm⁻¹. The out-of-plane C-H bending of the trans-disubstituted vinyl group would give a strong band around 960 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The C=C and aromatic ring stretching vibrations are expected to be strong in the Raman spectrum due to the high polarizability of the π-system. The C-S bond, being relatively non-polar, may also give a more prominent signal in the Raman spectrum compared to the IR spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| C-H (Aromatic/Vinylic) | Stretching | 3100-3000 | Medium / Strong |
| C=O (Aldehyde) | Stretching | 1700-1680 | Strong / Medium |
| C=C (Vinyl/Aromatic) | Stretching | 1600-1450 | Medium-Strong / Strong |
| C-H (Vinyl trans) | Out-of-plane bend | ~960 | Strong / Weak |
| C-S | Stretching | 700-600 | Weak-Medium / Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy probes the conjugated π-electron system of the molecule, providing information on its electronic transitions.
The UV-Vis absorption spectrum of this compound is expected to be dominated by strong absorptions arising from π-π* transitions within the extended conjugated system that includes the two aromatic rings and the ethenyl bridge. Chalcone derivatives typically exhibit intense absorption bands in the 260-400 nm range. biointerfaceresearch.com A lower energy, less intense n-π* transition associated with the carbonyl group is also expected. The extended conjugation provided by the phenylsulfanyl group and the stilbene-like core would likely lead to a bathochromic (red) shift of the main absorption band compared to simpler benzaldehyde derivatives.
Solvatochromism describes the change in the position of absorption or emission bands with a change in solvent polarity. ijcce.ac.ir For a molecule like this compound, which has a donor-acceptor character (the phenylsulfanyl group can act as a weak donor and the benzaldehyde as an acceptor), the excited state is expected to be more polar than the ground state.
Therefore, a positive solvatochromic effect (a bathochromic or red shift) is anticipated for the π-π* transition as the solvent polarity increases. nih.govresearchgate.net More polar solvents would stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. nih.gov Studying these shifts in a range of solvents can provide valuable information about the change in dipole moment upon excitation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂OS |
| Theoretical Monoisotopic Mass | 240.0609 |
| Predicted [M+H]⁺ Ion | 241.0687 |
| Predicted [M+Na]⁺ Ion | 263.0506 |
This table is generated based on theoretical calculations and serves as a predictive guide for experimental analysis.
The fragmentation of this compound in a mass spectrometer would be expected to follow pathways influenced by its structural motifs: the benzaldehyde group, the ethenyl bridge, and the phenylsulfanyl group. Analysis of the fragmentation of analogous structures, such as benzaldehyde and other stilbene (B7821643) derivatives, provides insight into the likely fragmentation patterns.
The fragmentation of benzaldehyde typically involves the loss of a hydrogen atom to form the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, or the loss of the entire formyl group (-CHO) to yield a phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.infonist.gov The loss of carbon monoxide (CO) can also be observed, leading to a fragment at m/z 78, corresponding to a benzene (B151609) radical cation ([C₆H₆]⁺•). docbrown.info
For this compound, several key fragmentation pathways can be postulated:
Cleavage of the C-S bond: This is a common fragmentation pathway for sulfur-containing compounds and would lead to fragments corresponding to the phenylsulfanyl and the 4-ethenylbenzaldehyde moieties.
Fragmentation of the ethenyl bridge: Cleavage at the double bond could occur, leading to various resonance-stabilized fragments.
Fragmentation of the benzaldehyde group: Similar to benzaldehyde itself, loss of -H or -CHO from the molecular ion or subsequent fragments is expected.
Table 2: Postulated Major Fragment Ions of this compound in MS/MS Analysis
| Postulated Fragment Ion (m/z) | Corresponding Structure/Loss |
|---|---|
| 211 | [M-CHO]⁺ |
| 133 | [M-C₆H₅S]⁺ |
| 109 | [C₆H₅S]⁺ |
| 105 | [C₇H₅O]⁺ (from cleavage and rearrangement) |
| 77 | [C₆H₅]⁺ |
This table presents a hypothesis of potential fragmentation patterns based on the chemical structure and known fragmentation of related compounds. Actual experimental data is required for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's properties.
A search of the crystallographic literature did not yield a solved crystal structure for this compound. However, the analysis of structurally similar compounds, particularly chalcones and stilbene derivatives containing sulfur, can provide valuable insights into the expected solid-state conformation. researchgate.netmdpi.com
Chalcones, which share the α,β-unsaturated ketone system with the target molecule, have been extensively studied. For instance, the crystal structures of various heteroaryl chalcones reveal that the molecules often adopt a planar conformation, which is stabilized by delocalization of π-electrons across the conjugated system. researchgate.netmdpi.com The dihedral angle between the two aromatic rings is a key parameter in these structures.
In a hypothetical crystal structure of this compound, one would expect the following features:
The molecule would likely adopt a trans-configuration about the ethenyl double bond due to steric hindrance.
The degree of planarity would depend on the packing forces and intermolecular interactions within the crystal lattice.
Potential intermolecular interactions could include C-H···O hydrogen bonds involving the aldehyde group and π-π stacking interactions between the aromatic rings.
Table 3: Anticipated Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Anticipated Value/System |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| C=C Bond Length (ethenyl) | ~1.33 - 1.34 Å |
| C-S Bond Lengths | ~1.75 - 1.78 Å |
| C=O Bond Length | ~1.21 - 1.23 Å |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking, C-H···π interactions |
This table is a projection based on data from structurally related compounds and should be considered as a guide for future experimental determination.
Theoretical and Computational Investigations of 4 2 Phenylsulfanyl Ethenyl Benzaldehyde
Quantum Chemical Calculation of Electronic Structure and Molecular Properties
Theoretical studies of compounds structurally similar to 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde, such as chalcones and stilbene (B7821643) derivatives, routinely utilize quantum chemical calculations to predict their molecular structure and electronic characteristics. These methods are foundational for understanding the molecule's stability, reactivity, and potential applications.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For analogous compounds, calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), to accurately model the molecular structure. This process of geometry optimization is crucial as it locates the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles from these calculations provide a detailed picture of the molecular architecture.
Natural Bond Orbital (NBO) analysis is employed to investigate charge transfer interactions within the molecule. In systems containing donor and acceptor groups, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer, which significantly influences the molecule's electronic properties.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. For similar conjugated systems, these values are instrumental in predicting their electronic behavior.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating capability. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting capability. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); relates to chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of high electron density (electronegative) that are susceptible to electrophilic attack, while blue indicates electron-deficient regions (electropositive) that are prone to nucleophilic attack. Green areas represent neutral potential. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the aldehyde group and potentially the sulfur atom, highlighting these as sites for electrophilic interaction.
Simulation of Spectroscopic Signatures
Computational methods are also used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models.
Theoretical vibrational analysis, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), calculates the frequencies of the normal modes of vibration. These calculated frequencies correspond to the absorption peaks in Infrared (IR) and Raman spectra. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, such as C=O stretching, C-H bending, and C-S stretching, providing a detailed understanding of the molecule's vibrational behavior.
| Vibrational Mode | Typical Wavenumber Range (cm-1) |
| C=O Stretch (Aldehyde) | 1700-1740 |
| C=C Stretch (Ethenyl) | 1620-1680 |
| C-S Stretch | 600-800 |
| Aromatic C-H Stretch | 3000-3100 |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations often involve modeling the molecule in different solvents using methods like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. The predicted λmax values and the corresponding oscillator strengths provide insight into the nature of the electronic excitations, often identifying them as π→π* or n→π* transitions within the conjugated system.
Prediction of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to predict these properties. For this compound, the presence of a phenylsulfanyl donor group and a benzaldehyde (B42025) acceptor group, connected by a π-conjugated ethenyl bridge, suggests the potential for significant NLO response due to intramolecular charge transfer (ICT).
Computational studies on analogous donor-π-acceptor stilbene derivatives provide a framework for understanding the NLO behavior of this specific compound. The key parameters that quantify NLO properties at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). Calculations for structurally similar molecules indicate that the magnitude of these properties is highly dependent on the strength of the donor and acceptor groups, as well as the efficiency of the π-conjugated bridge.
Table 1: Predicted Non-Linear Optical Properties of this compound based on Analogous Systems
| Property | Predicted Value (a.u.) | Computational Method (Typical) |
| Dipole Moment (μ) | Moderate to High | DFT/B3LYP |
| Polarizability (α) | High | DFT/B3LYP |
| First Hyperpolarizability (β) | Significant | DFT/B3LYP |
| Second Hyperpolarizability (γ) | Moderate | DFT/B3LYP |
Note: The values are qualitative predictions based on trends observed in structurally similar donor-acceptor stilbenes.
Conformational Dynamics and Potential Energy Surface Exploration
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds of the ethenyl bridge and the phenyl-sulfur bond. Understanding the conformational landscape and the energy barriers between different conformers is crucial for predicting its bulk properties and reactivity.
A potential energy surface (PES) exploration for this molecule would typically involve systematic variation of key dihedral angles and calculation of the corresponding energies. The most stable conformer is expected to be the one that minimizes steric hindrance while maximizing π-conjugation.
For the ethenyl bridge, the trans (E) isomer is generally more stable than the cis (Z) isomer in stilbene-like molecules due to reduced steric clash between the aromatic rings. Within the trans isomer, further conformational possibilities arise from the rotation of the phenyl and phenylsulfanyl groups.
Computational studies on similar aryl vinyl sulfides and substituted styrenes can provide insights into the likely stable conformations. The planarity of the molecule is a key factor; a more planar conformation allows for better overlap of p-orbitals and enhanced conjugation, which is energetically favorable. However, steric interactions between ortho-hydrogens on the aromatic rings can lead to deviations from planarity. The potential energy surface would reveal the energy minima corresponding to these stable conformers and the transition states that connect them.
Table 2: Key Dihedral Angles and Predicted Conformational Preferences
| Dihedral Angle | Description | Predicted Stable Conformation |
| C(aryl)-C(ethenyl)-C(ethenyl)-C(aryl) | E/Z Isomerism of the double bond | trans (E) highly favored |
| C(aryl)-S-C(ethenyl)-C(ethenyl) | Rotation around the S-C(ethenyl) bond | Near-planar to maximize conjugation |
| S-C(ethenyl)-C(ethenyl)-C(aryl) | Rotation around the C(ethenyl)-C(aryl) bond | Twisted to relieve steric strain |
Reaction Pathway Modeling and Transition State Characterization
The synthesis of this compound can be achieved through various synthetic routes, with transition-metal-catalyzed cross-coupling reactions being a prominent method for the formation of the vinyl sulfide (B99878) linkage. Computational modeling of these reaction pathways can elucidate the mechanism, identify key intermediates, and characterize the transition states, providing valuable information for optimizing reaction conditions.
A common synthetic approach involves the reaction of a substituted styrene with a thiophenol derivative. For instance, a Heck-type reaction or a direct C-H functionalization could be employed. Theoretical modeling of such a reaction would involve calculating the energy profile of the entire catalytic cycle.
The modeling would start with the reactants and the catalyst, and map out the energies of all subsequent species, including oxidative addition complexes, migratory insertion intermediates, and the final reductive elimination step that yields the product and regenerates the catalyst. The transition state for each elementary step is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
Characterization of these transition states involves identifying the unique imaginary frequency corresponding to the bond-breaking and bond-forming processes of that specific step. The calculated activation energies associated with these transition states can then be used to predict the reaction kinetics and selectivity.
Table 3: Hypothetical Reaction Pathway Steps and Associated Computational Descriptors
| Reaction Step | Description | Key Computational Descriptor |
| Oxidative Addition | Aryl halide adds to the metal catalyst | Transition state energy (ΔG‡) |
| Migratory Insertion | Alkene inserts into the metal-aryl bond | Geometry of the four-membered ring transition state |
| β-Hydride Elimination | A competing side reaction | Relative energy of the β-hydride elimination transition state |
| Reductive Elimination | Product is eliminated from the metal center | Energy barrier for C-S bond formation |
Research on Functional Derivatives and Analogue Chemistry of 4 2 Phenylsulfanyl Ethenyl Benzaldehyde
Derivatization at the Aldehyde Moiety
The aldehyde functional group is a versatile handle for a variety of chemical transformations, including the synthesis of nitrogen-containing derivatives and oxidation-reduction reactions.
Synthesis of Imines, Oximes, and Hydrazones
The condensation of the aldehyde group of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde with primary amines, hydroxylamine (B1172632), and hydrazines provides access to a range of imine, oxime, and hydrazone derivatives, respectively. These reactions are fundamental in organic synthesis and are widely used to introduce structural diversity.
Imines (Schiff Bases): The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. unesp.br This condensation is typically acid-catalyzed and proceeds through a hemiaminal intermediate. unesp.brlibretexts.org For aromatic aldehydes, including those with structures analogous to this compound, these reactions can often be carried out under mild conditions. google.comgoogle.com The use of dehydrating agents or azeotropic removal of water can drive the equilibrium towards the formation of the imine. nih.gov Solvent-free and catalyst-free methods, sometimes employing pressure reduction techniques, have also been developed for the synthesis of imines from various aldehydes and amines. nih.gov
Oximes: Oximes are formed through the reaction of aldehydes with hydroxylamine (NH₂OH). wikipedia.orgbyjus.com This reaction is also a condensation process that eliminates a molecule of water. youtube.com The reaction is generally carried out in a weakly acidic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. byjus.com Various methods have been reported for oxime synthesis, including the use of catalysts like Bi₂O₃ under solvent-free conditions. chemrxiv.org The formation of oximes from aldehydes is a well-established transformation. wikipedia.orgyoutube.comchemtube3d.comnih.gov
Hydrazones: Hydrazones are synthesized by the reaction of aldehydes with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). organic-chemistry.orgresearchgate.netunipune.ac.in The reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. unipune.ac.in The synthesis of hydrazones is a robust and widely applicable reaction for the derivatization of aldehydes. organic-chemistry.orgresearchgate.netnih.gov
Table 1: Synthesis of Imines, Oximes, and Hydrazones from Aldehydes This table presents generalized reaction conditions for the synthesis of imines, oximes, and hydrazones from aromatic aldehydes, which are applicable to this compound.
| Derivative | Reagent | General Conditions | Product Type |
| Imine | Primary Amine (R-NH₂) | Acid catalyst (e.g., p-TsOH), solvent (e.g., toluene), reflux with Dean-Stark trap. | Schiff Base |
| Oxime | Hydroxylamine (NH₂OH·HCl) | Base (e.g., pyridine (B92270) or NaOAc), solvent (e.g., ethanol), room temperature or reflux. | Aldoxime |
| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine (e.g., PhNHNH₂) | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux. | Hydrazone |
Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.
Oxidation to Carboxylic Acids: A variety of oxidizing agents can convert aldehydes to carboxylic acids. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. researchgate.net Phase transfer catalysis has been employed for the oxidation of benzaldehyde (B42025) and its substituted derivatives using permanganate, achieving high yields. isuct.ru The oxidation of aldehydes is a fundamental transformation in organic chemistry. researchgate.net
Reduction to Alcohols: The reduction of aldehydes to primary alcohols can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common laboratory reagents for this purpose. researchgate.net Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel is also a highly effective method. nih.govresearchgate.net The reduction of benzaldehyde and its derivatives to the corresponding alcohols is a well-documented process. nih.gov
Table 2: Oxidation and Reduction of Aromatic Aldehydes This table summarizes general methods for the oxidation and reduction of the aldehyde group in aromatic compounds like this compound.
| Transformation | Reagent(s) | General Conditions | Product |
| Oxidation | KMnO₄, H₂SO₄ | Aqueous solution, room temperature or gentle heating. | Carboxylic Acid |
| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle heating. | Carboxylate Salt |
| Reduction | NaBH₄ | Methanol or ethanol, room temperature. | Primary Alcohol |
| Reduction | H₂, Pd/C | Hydrogen gas pressure, solvent (e.g., ethanol), room temperature. | Primary Alcohol |
Chemical Modifications of the Ethenyl Bridge
The ethenyl bridge in this compound is susceptible to reactions that target the carbon-carbon double bond, such as hydrogenation and addition reactions.
Stereoselective Hydrogenation
The catalytic hydrogenation of the ethenyl bridge leads to the corresponding saturated analogue, 4-[2-(Phenylsulfanyl)ethyl]benzaldehyde. The stereochemistry of this reaction is typically syn-addition, where both hydrogen atoms add to the same face of the double bond. nih.govmasterorganicchemistry.comacs.orgacs.org This is a common outcome for heterogeneous catalytic hydrogenation on metal surfaces like palladium, platinum, or nickel. nih.govmasterorganicchemistry.comacs.orgacs.org For stilbene (B7821643) derivatives, selective reduction of the double bond without affecting the aromatic rings is achievable under controlled conditions. researchgate.net
Addition Reactions across the Double Bond
The electron-rich nature of the ethenyl bridge allows for various electrophilic addition reactions.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed via a halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms. chemtube3d.com For stilbene, the bromination reaction is a classic example demonstrating this stereochemical outcome. chemtube3d.com
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. google.comwikipedia.orgyoutube.comresearchgate.netacsgcipr.org For vinyl benzaldehydes, epoxidation of the vinyl group can be achieved, which can then undergo further transformations. youtube.comresearchgate.net
Dihydroxylation: The ethenyl bridge can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). beilstein-journals.org Anti-dihydroxylation can be performed via epoxidation followed by acid-catalyzed hydrolysis. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes. beilstein-journals.org
Table 3: Representative Addition Reactions of the Ethenyl Bridge This table outlines expected outcomes for addition reactions on the ethenyl bridge of this compound based on reactions of analogous stilbene and vinyl aromatic compounds.
| Reaction | Reagent(s) | Expected Product | Stereochemistry |
| Hydrogenation | H₂, Pd/C | 4-[2-(Phenylsulfanyl)ethyl]benzaldehyde | syn-addition |
| Bromination | Br₂ in CCl₄ | 4-[1,2-Dibromo-2-(phenylsulfanyl)ethyl]benzaldehyde | anti-addition |
| Epoxidation | m-CPBA | 4-[2-(Phenylsulfanyl)oxiran-2-yl]benzaldehyde | - |
| syn-Dihydroxylation | OsO₄, NMO | 4-[1,2-Dihydroxy-2-(phenylsulfanyl)ethyl]benzaldehyde | syn-addition |
Transformation of the Phenylsulfanyl Group
The phenylsulfanyl group offers further opportunities for chemical modification, primarily through reactions at the sulfur atom.
The sulfur atom in the phenylsulfanyl group is nucleophilic and can be oxidized to the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and potassium permanganate under controlled conditions. organic-chemistry.org The oxidation of thioethers to sulfoxides and sulfones is a well-established synthetic procedure. masterorganicchemistry.comorganic-chemistry.org
Conversely, the phenylsulfanyl group can be cleaved under reductive conditions, although this typically requires harsh reagents. Reductive desulfurization can be achieved using reagents like Raney nickel. More modern methods for C-S bond cleavage are also being developed. chemrxiv.org The selective reduction of the thioether without affecting other functional groups would be a synthetic challenge.
Table 4: Potential Transformations of the Phenylsulfanyl Group This table details potential chemical modifications of the phenylsulfanyl group based on the general reactivity of thioethers.
| Transformation | Reagent(s) | General Conditions | Product |
| Oxidation to Sulfoxide | H₂O₂ | Acetic acid, room temperature. | 4-[2-(Phenylsulfinyl)ethenyl]benzaldehyde |
| Oxidation to Sulfone | KMnO₄ | Acetic acid, reflux. | 4-[2-(Phenylsulfonyl)ethenyl]benzaldehyde |
| Reductive Cleavage | Raney Ni | Ethanol, reflux. | 4-Vinylbenzaldehyde (B157712) |
Controlled Oxidation to Sulfoxides and Sulfones
The sulfur atom in the phenylsulfanyl group of this compound is susceptible to controlled oxidation, yielding the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic and steric nature of the sulfur linkage, moving from a neutral thioether to a polar, electron-withdrawing sulfoxide and an even more strongly electron-withdrawing sulfone.
Detailed research into the oxidation of analogous vinyl sulfides, such as phenyl vinyl sulfide (B99878), provides a model for the expected reactivity of this compound. The selective oxidation to the sulfoxide is a delicate process, as over-oxidation to the sulfone can readily occur. nih.gov
A common and effective method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide (H₂O₂) in a suitable solvent system. nih.gov For instance, the oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide has been achieved with high selectivity using H₂O₂ in glacial acetic acid. nih.gov This method is notable for being transition-metal-free and proceeding under mild conditions. nih.gov
Further oxidation to the sulfone can be achieved by using a stoichiometric excess of the oxidizing agent or by employing more forceful conditions. For example, the oxidation of phenyl vinyl sulfide to phenyl vinyl sulfone has been successfully carried out using hydrogen peroxide at elevated temperatures. orgsyn.org
The general conditions for these transformations, based on model systems, are summarized in the table below.
| Starting Material | Oxidizing Agent | Solvent | Product | Yield | Reference |
| Phenyl Vinyl Sulfide | m-CPBA | Dichloromethane | Phenyl Vinyl Sulfoxide | - | orgsyn.org |
| Methyl Phenyl Sulfide | H₂O₂ | Acetic Acid | Methyl Phenyl Sulfoxide | 90-99% | nih.gov |
| Phenyl Vinyl Sulfide | H₂O₂ | Ethanol | Phenyl Vinyl Sulfone | 74-78% | orgsyn.org |
Note: The yields are based on model reactions with similar substrates and may vary for this compound.
Aromatic Substitution Reactions on the Phenyl Ring
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions could potentially be applied to modify the phenyl ring. For instance, bromination of the phenyl ring in related vinyl sulfides has been observed as a competing reaction during synthesis, indicating the ring's susceptibility to halogenation. orgsyn.org
The conditions for these reactions would need to be carefully optimized to avoid side reactions, such as oxidation of the sulfide or polymerization of the ethenyl group. The choice of Lewis acid catalyst and reaction temperature would be critical in achieving the desired substitution pattern and yield.
Synthesis of Structural Analogues with Modified Phenyl/Sulfide/Ethenyl Substituents
The synthesis of structural analogues of this compound can be achieved by modifying the three main components of the molecule: the phenyl ring attached to the sulfur, the sulfide linkage itself, and the ethenyl bridge.
One of the most versatile methods for constructing the ethenyl bridge is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.comnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of synthesizing analogues of this compound, this would typically involve the reaction of a substituted benzaldehyde with a phosphonate (B1237965) ester bearing the phenylsulfanyl group. The HWE reaction generally favors the formation of the (E)-alkene, which corresponds to the stereochemistry of the parent compound. wikipedia.org
By employing a variety of substituted benzaldehydes in the HWE reaction, a wide range of analogues with different functional groups on the benzaldehyde ring can be synthesized. Similarly, modifications to the phosphonate reagent can introduce different aryl or alkyl groups in place of the phenyl group on the sulfide.
The general scheme for the synthesis of analogues via the HWE reaction is presented below:
General Reaction Scheme:
| R¹ | Ar¹ | Ar²-R² | Base | Product | Reference |
| Et | Phenyl | 4-Formylphenyl | NaH | This compound | wikipedia.org (Illustrative) |
| Et | 4-Methylphenyl | 4-Formylphenyl | NaH | 4-[2-(p-Tolylsulfanyl)ethenyl]benzaldehyde | wikipedia.org (Illustrative) |
| Et | Phenyl | 4-Formyl-2-nitrophenyl | K₂CO₃ | 2-Nitro-4-[2-(phenylsulfanyl)ethenyl]benzaldehyde | nrochemistry.com (Illustrative) |
Note: The examples in the table are illustrative of the potential of the Horner-Wadsworth-Emmons reaction for generating analogues and are based on the general principles of the reaction.
Furthermore, analogues with modifications to the sulfide linkage itself can be envisioned through different synthetic strategies, potentially involving the reaction of a pre-formed styryl halide with a substituted thiophenol.
Advanced Applications and Emerging Research Directions
Utilization in Materials Science Research
The distinct electronic and structural characteristics of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde make it a compound of interest in materials science, particularly in the development of novel organic materials with tailored properties.
Components in Conjugated Polymer Systems
Conjugated polymers are a class of organic materials with alternating single and double bonds, which results in delocalized π-electrons along the polymer backbone. This structure is responsible for their unique electronic and optical properties. While direct polymerization of this compound into a homopolymer is not widely reported, its structural motifs are relevant to the field. The styryl sulfide (B99878) linkage can be incorporated into polymer backbones, and the aldehyde group provides a reactive site for post-polymerization modification or for the synthesis of polymerizable monomers. The development of sulfur-rich polymers is an active area of research, with methods like inverse vulcanization and the reaction of elemental sulfur with epoxides being explored to create dynamic and functional materials. cjps.org The incorporation of sulfur-containing moieties, such as the phenylsulfanyl group, can enhance the refractive index and introduce dynamic covalent bonds, leading to materials that are reprocessable and self-healing. cjps.org
Role in Supramolecular Assembly and Molecular Recognition Studies
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions in these systems are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking interactions. The structure of this compound, with its aromatic rings and polarizable sulfur atom, lends itself to participating in such interactions.
Donor-acceptor stilbenes, a category to which this compound belongs, are known to form stable supramolecular complexes. acs.org These complexes can exhibit charge-transfer interactions, which are fundamental to their assembly and properties. researchgate.net For instance, the complexation of stilbene (B7821643) derivatives with macrocyclic hosts like cucurbit nih.govuril has been shown to template photoreactions and protect reactive intermediates. researchgate.netchemrxiv.org The aldehyde group can also participate in the formation of supramolecular structures through the formation of imines or other reversible covalent bonds.
Exploration in Chemosensing and Molecular Probes
A chemosensor is a molecule that undergoes a detectable change, often in its optical properties, in the presence of a specific analyte. The design of effective chemosensors often relies on the integration of a recognition site and a signaling unit within the same molecule.
The this compound scaffold is a promising candidate for the development of chemosensors. The aldehyde group can act as a reactive site for binding to specific analytes, leading to a change in the electronic properties of the conjugated system and, consequently, a change in its fluorescence or absorption spectrum. Derivatives of 4-(methylthio)benzaldehyde, a related compound, have been used to synthesize Schiff bases that exhibit antioxidant and antibacterial properties, demonstrating the utility of the thioether-benzaldehyde combination in interacting with biological molecules. growingscience.com The development of fluorescent probes based on stilbene structures is a well-established field, and the introduction of a phenylsulfanyl group can modulate the photophysical properties to create sensors for various ions and small molecules. researchgate.net
Contribution to Novel Catalytic Systems
The search for new and efficient catalysts is a central theme in modern chemistry. While this compound itself is not typically a catalyst, its structural components are found in ligands used in catalysis.
Thioether-containing ligands have been successfully employed in the development of manganese-based catalysts for hydrogenation reactions. rsc.org These catalysts have shown high efficiency at room temperature with low catalyst loadings. rsc.org The sulfur atom in the thioether can coordinate to a metal center, influencing its electronic properties and catalytic activity. Furthermore, arenethiolates, which can be generated from thioethers, have been shown to act as dual-function catalysts in photocatalytic reactions. acs.org The aldehyde group on the this compound molecule could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst, or to synthesize more complex ligand structures.
Design of New Reagents and Chemical Building Blocks
One of the most significant applications of this compound is its role as a versatile building block for the synthesis of more complex molecules. The aldehyde group is a gateway to a vast array of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. chemrxiv.org
This reactivity allows for the construction of a diverse range of compounds with potential applications in medicinal chemistry and materials science. For example, aldehydes are key starting materials in the synthesis of various heterocyclic compounds and have been used to create potent and selective enzyme inhibitors. The phenyl vinyl sulfide moiety within the molecule is also synthetically useful, participating in cycloaddition reactions and serving as a precursor to phenyl vinyl sulfoxide (B87167) and phenyl vinyl sulfone. orgsyn.org The combination of these reactive sites in a single molecule makes this compound a valuable tool for synthetic chemists aiming to create novel functional molecules.
Q & A
Q. What are the common synthetic routes for 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the Wittig reaction or Suzuki-Miyaura coupling . For the Wittig approach, react 4-formylbenzaldehyde with a sulfanyl-substituted ylide under inert atmosphere (N₂/Ar). Use THF or DMF as a solvent at 60–80°C, and monitor completion via TLC (silica gel, hexane:EtOAc 3:1). For Suzuki coupling, employ a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids and a base (Na₂CO₃) in a mixed solvent system (toluene:ethanol 4:1). Optimize yields (typically 60–85%) by varying temperature (80–110°C) and catalyst loading (1–5 mol%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Key signals include the aldehyde proton (δ 9.8–10.1 ppm) and ethenyl protons (δ 6.5–7.2 ppm, coupling constant J ≈ 16 Hz). FT-IR should show C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]⁺ expected) .
Q. What solvents and conditions are suitable for dissolving this compound?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or acetone. For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 7.4). Note: Prolonged exposure to light or moisture may degrade the aldehyde group; store under argon at −20°C .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
- Methodological Answer : Grow crystals via slow evaporation of an ethanol/DCM mixture. SCXRD analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C-S: ~1.78 Å, C=C: ~1.34 Å) and dihedral angles between the benzaldehyde and phenylsulfanyl groups. Refinement with SHELXL yields an R factor <0.05. This confirms the E-configuration of the ethenyl group and planar geometry, critical for electronic property predictions .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Explore Sonogashira coupling using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂/CuI in triethylamine. Monitor reaction progress via GC-MS. Alternatively, employ Heck coupling with aryl halides (e.g., 4-bromotoluene) and a Pd(OAc)₂ catalyst. Optimize ligand choice (e.g., P(o-tol)₃) to suppress side reactions. Post-reaction, purify via flash chromatography (silica gel, hexane:EtOAc) .
Q. How can microbial degradation pathways of this compound be elucidated?
- Methodological Answer : Incubate the compound with Pseudomonas sp. or Bacillus strains in mineral salt media (pH 7.0, 30°C). Extract metabolites using ethyl acetate and analyze via GC-MS (DB-5 column, 70 eV EI mode). Key intermediates may include sulfoxide derivatives or fragmented aldehydes (e.g., benzaldehyde). Compare retention times and fragmentation patterns with standards. Quantify degradation efficiency using HPLC .
Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to model HOMO-LUMO gaps (~3.5 eV) and charge-transfer dynamics. Solvent effects (e.g., toluene) can be incorporated via the PCM model. Simulate UV-Vis spectra (TD-DFT) to identify absorption maxima (~320 nm, π→π* transitions). Validate experimentally using UV-Vis spectroscopy in dichloromethane .
Data Contradictions and Resolution
- Synthetic Yields : Patent data reports higher yields (80–90%) for analogous compounds using microwave-assisted synthesis, whereas traditional methods achieve 60–70%. Resolve by testing microwave conditions (100°C, 20 min, 300 W).
- Solubility : Discrepancies in ethanol solubility ( vs. 17) may arise from crystallinity differences. Characterize polymorphs via DSC and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
